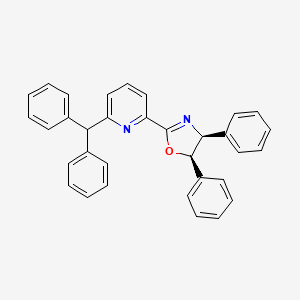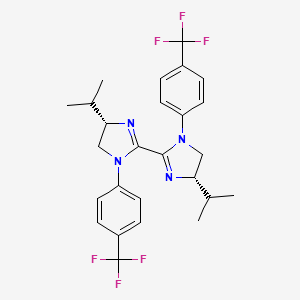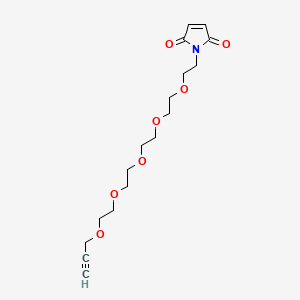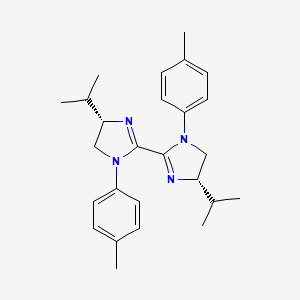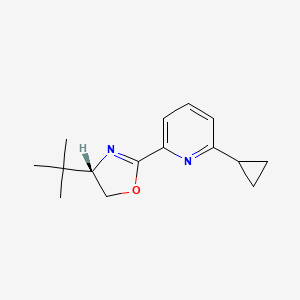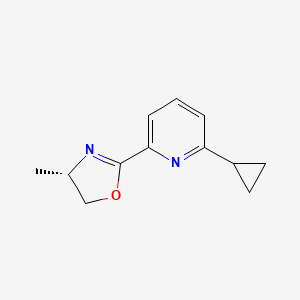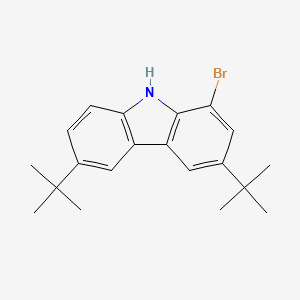
1-bromo-3,6-di-tert-butyl-9H-carbazole
Übersicht
Beschreibung
1-bromo-3,6-di-tert-butyl-9H-carbazole is a useful research compound. Its molecular formula is C20H24BrN and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-bromo-3,6-di-tert-butyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-bromo-3,6-di-tert-butyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pincer-Type Ligands
- 1,8-Dicarbonylcarbazoles, important for various applications, especially for pincer-type ligands, can be synthesized from 3,6-di-tert-butyl-9H-carbazole through direct Friedel-Crafts acylation (Lee et al., 2013).
Preorganized Anion Traps
- Derivatives like 3,6-di-tert-butyl-1,8-bis(pentafluorophenyl)-9H-carbazole are designed as preorganized anion receptors, exploiting anion-π interactions and binding halides in various solvents (Bretschneider et al., 2013).
Coordination Chemistry with Transition Metals
- 3,6-di-tert-butyl-9H-carbazole derivatives are used in the synthesis of PNP pincer type ligands for coordination with d8 transition metals like nickel, palladium, and rhodium (Grüger et al., 2013).
Thermally Activated Delayed Fluorescence Materials
- Used in synthesizing bipolar materials for thermally activated delayed fluorescence, with applications in organic electronics (Huang et al., 2014).
Oxidative Substitution Reactions
- Involvement in oxidative substitution reactions, forming carbazole-1,4-diimine type compounds with potential in molecular electronics (Morimoto et al., 2019).
Palladium-Catalysed Amination
- Important in palladium-catalysed Buchwald-Hartwig amination reactions, particularly with hindered aryl halides (Ohtsuka et al., 2019).
Synthesis of Photoluminescent Compounds
- Used in synthesizing photoluminescent 3,6-di-tert-butyl-9H-carbazole derivatives, showing potential for optoelectronic applications (Gruzdev et al., 2015).
Aggregation-Induced Phosphorescent Emission
- In the creation of cationic iridium(III) complexes with aggregation-induced phosphorescent emission, useful in light-emitting electrochemical cells and organic vapor sensing (Shan et al., 2012).
Eigenschaften
IUPAC Name |
1-bromo-3,6-ditert-butyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-19(2,3)12-7-8-17-14(9-12)15-10-13(20(4,5)6)11-16(21)18(15)22-17/h7-11,22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYLBVWDMTQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-3,6-di-tert-butyl-9H-carbazole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

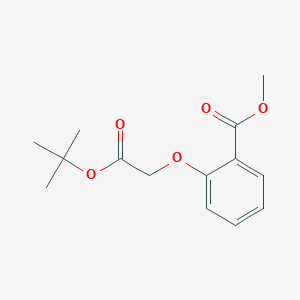
![5-(tert-butyl) 3-ethyl 7-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B8239213.png)
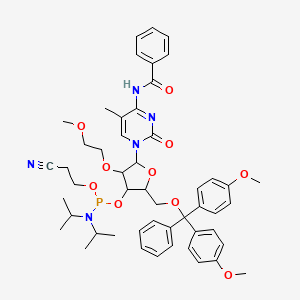
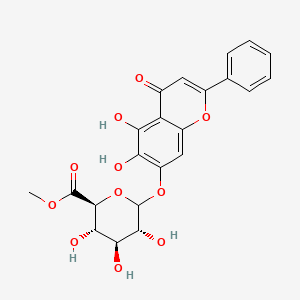
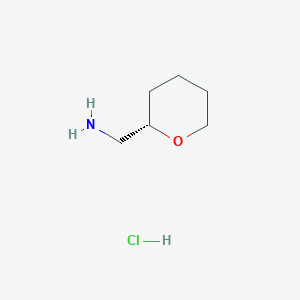
![2-Amino-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B8239240.png)
![[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8239243.png)
![(1R,2R,4S)-2-((R)-1,2-dihydroxyethyl)-3,6-diphenylbicyclo[2.2.0]hexane-1,2,4,5-tetraol](/img/structure/B8239259.png)
